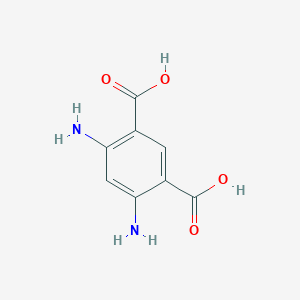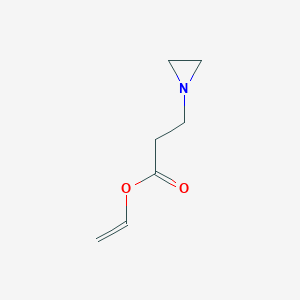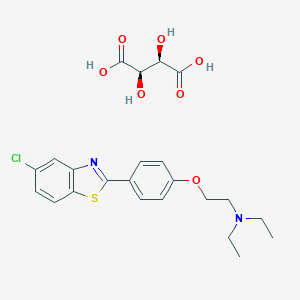
Haletazole tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haletazole tartrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of alkaloid that is found in marine organisms such as sponges and sea slugs. Haletazole tartrate has been shown to possess a range of biological activities, including cytotoxicity, antifungal, and antiviral properties. In
作用機序
The mechanism of action of Haletazole tartrate is not fully understood. However, it has been suggested that the compound exerts its cytotoxic activity by inducing apoptosis, a process of programmed cell death. Haletazole tartrate has also been shown to inhibit the growth of fungal and viral pathogens, although the exact mechanism of action is not fully understood.
生化学的および生理学的効果
Haletazole tartrate has been shown to possess several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, Haletazole tartrate has been shown to inhibit the growth of fungal and viral pathogens, leading to a reduction in infection. However, the compound's effects on healthy cells and tissues are not well understood.
実験室実験の利点と制限
Haletazole tartrate has several advantages and limitations for lab experiments. The compound's cytotoxic activity against cancer cells makes it a potential candidate for cancer treatment. Additionally, its antifungal and antiviral properties make it a potential candidate for the treatment of fungal and viral infections. However, the complex synthesis method and the limited availability of the compound make it challenging to study in large quantities.
将来の方向性
There are several future directions related to Haletazole tartrate. One potential direction is to study the compound's effects on healthy cells and tissues to better understand its potential therapeutic applications. Additionally, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Another potential direction is to explore the compound's potential as a drug delivery system for cancer treatment or other therapeutic applications.
Conclusion:
Haletazole tartrate is a complex chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound's cytotoxic activity against cancer cells, antifungal, and antiviral properties make it a potential candidate for cancer treatment and the treatment of fungal and viral infections. While the compound's synthesis method is complex, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, Haletazole tartrate has the potential to be a valuable tool in the fight against cancer and infectious diseases.
合成法
Haletazole tartrate is a complex chemical compound that is challenging to synthesize. The synthesis of Haletazole tartrate involves several steps, including the isolation of the natural product from marine organisms, purification, and structural elucidation. The isolation of Haletazole tartrate from marine organisms involves the extraction of the compound using organic solvents such as methanol or ethanol. The purification of the compound is achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of Haletazole tartrate is accomplished using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Haletazole tartrate has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to possess cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, Haletazole tartrate has been shown to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
特性
CAS番号 |
10390-80-4 |
|---|---|
製品名 |
Haletazole tartrate |
分子式 |
C23H27ClN2O7S |
分子量 |
511 g/mol |
IUPAC名 |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
NKAVKFHIYALHRM-LREBCSMRSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
同義語 |
2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



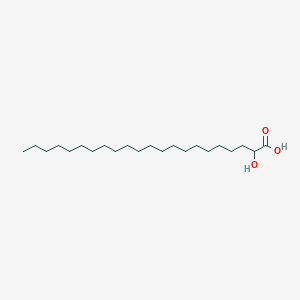
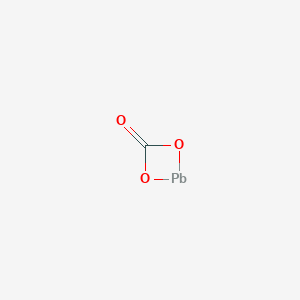
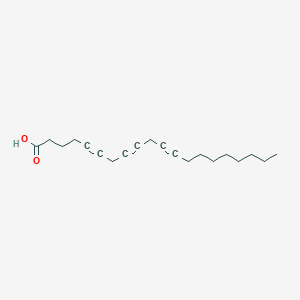
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
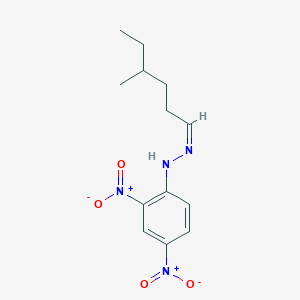
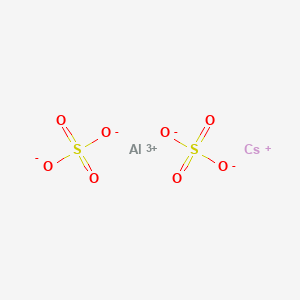
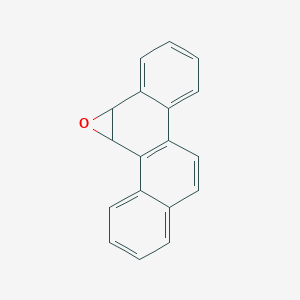
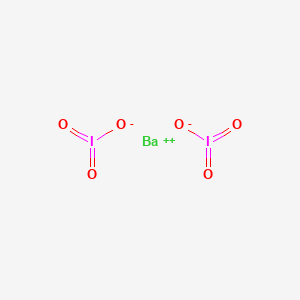
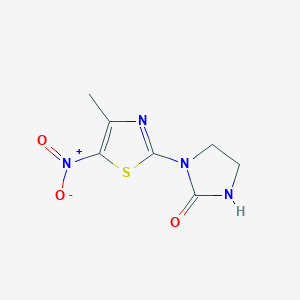
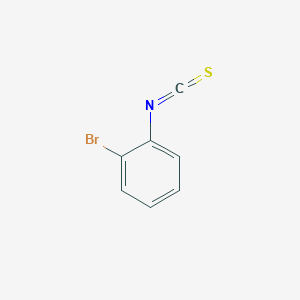
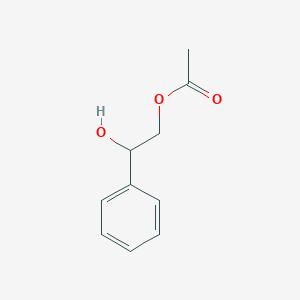
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
